molecular formula C19H14BrNO3 B3685520 3-(8-bromo-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid

3-(8-bromo-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid

Cat. No.: B3685520
M. Wt: 384.2 g/mol
InChI Key: TXWJTQQVZSMAIR-UHFFFAOYSA-N
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Description

The compound “3-(8-bromo-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid” is a derivative of the 8-Bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine family . These compounds are synthesized from 6-bromonaphthol and undergo a ring closure reaction with substituted aryl and heteroarylaldehydes to give naphthoxazine derivatives .


Synthesis Analysis

The synthesis of these compounds involves a ring closure reaction of 6-bromonaphthol with substituted aryl and heteroarylaldehydes . Some of these synthesized compounds are then hydrolyzed to obtain aminobenzylnaphthols, which are further condensed with different aryl/heteroarylaldehydes to yield the final product .


Molecular Structure Analysis

The molecular structure of these compounds consists of an envelope-configured oxazine ring with a fused 8-bromo-1,3-diphenyl group and two bonded phenyl rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include ring closure reactions, hydrolysis, and condensation .

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins.

Mode of Action

It’s known that similar oxazine derivatives can interact with biological targets through weak c—h…π interactions . These interactions can disrupt normal cellular functions, leading to the observed effects.

Biochemical Pathways

Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in microbes, such as cell wall synthesis or DNA replication.

Result of Action

Similar compounds have shown promising antimicrobial activity , suggesting that this compound may also exhibit similar effects.

Properties

IUPAC Name

3-(8-bromo-1,3-dihydrobenzo[f][1,3]benzoxazin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO3/c20-14-5-6-16-12(8-14)4-7-18-17(16)10-21(11-24-18)15-3-1-2-13(9-15)19(22)23/h1-9H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWJTQQVZSMAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2C=CC(=C3)Br)OCN1C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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